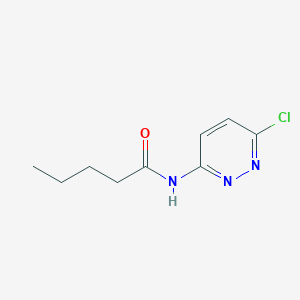

N-(6-chloropyridazin-3-yl)pentanamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(6-chloropyridazin-3-yl)pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN3O/c1-2-3-4-9(14)11-8-6-5-7(10)12-13-8/h5-6H,2-4H2,1H3,(H,11,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEDMRCPOABMFRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NC1=NN=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50647525 | |

| Record name | N-(6-Chloropyridazin-3-yl)pentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50647525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

868948-13-4 | |

| Record name | N-(6-Chloropyridazin-3-yl)pentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50647525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Pivotal Role of the Pyridazine Core in Medicinal Chemistry

The pyridazine (B1198779) nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, is recognized as a "privileged scaffold" in medicinal chemistry. researchgate.netresearchgate.net This distinction is due to its frequent appearance in biologically active compounds across a wide range of therapeutic areas. The inherent physicochemical properties of the pyridazine ring, such as its planarity, aromaticity, and ability to participate in hydrogen bonding and other non-covalent interactions, make it an attractive moiety for designing molecules that can effectively interact with biological targets. mdpi.com

The pyridazine core is a key structural component in a variety of pharmacologically active molecules, demonstrating a broad spectrum of biological activities. These include:

Anticancer: Pyridazine derivatives have shown promise as anticancer agents by targeting various biological processes involved in cancer development and progression. researchgate.net

Anti-inflammatory and Analgesic: Compounds incorporating the pyridazine scaffold have been investigated for their potential to alleviate inflammation and pain. researchgate.netnih.gov

Antihypertensive: The pyridazine moiety is found in drugs designed to lower blood pressure. nih.gov

Antimicrobial: Researchers have explored the efficacy of pyridazine-containing compounds against various microbial pathogens. nih.gov

The versatility of the pyridazine ring allows for the introduction of various substituents at different positions, enabling the fine-tuning of a compound's steric, electronic, and pharmacokinetic properties to optimize its biological activity.

Academic Inquiry into N 6 Chloropyridazin 3 Yl Pentanamide Analogues and Derivatives

While direct research on N-(6-chloropyridazin-3-yl)pentanamide is limited in publicly available literature, extensive academic inquiry has focused on its analogues and derivatives. This research provides valuable insights into the potential applications and synthetic strategies related to this class of compounds.

A significant area of investigation involves the synthesis of hybrid molecules where the 6-chloropyridazin-3-yl moiety is coupled with other heterocyclic systems. For instance, researchers have designed and synthesized novel chloropyridazine hybrids with the aim of developing promising anticancer agents. nih.gov One common synthetic route involves the reaction of 3,6-dichloropyridazine (B152260) with various nucleophiles to introduce diverse functional groups. nih.gov

Another area of focus is the development of pyrazole (B372694) derivatives containing the 6-chloropyridazin-3-yl group. These compounds have been synthesized and evaluated for their potential anti-inflammatory and analgesic activities. researchgate.netnih.gov The synthesis of these derivatives often starts from 3-chloro-6-hydrazinopyridazine, which is then reacted with β-ketonitriles. nih.gov

The following table summarizes some of the researched analogues and their observed activities:

| Analogue/Derivative Class | Therapeutic Target/Activity | Key Findings |

| Chloropyridazine Hybrids | Anticancer | Demonstrated potential as anticancer agents. nih.gov |

| Pyrazole Derivatives | Anti-inflammatory, Analgesic | Exhibited moderate to good analgesic activity in preclinical studies. nih.gov |

These studies highlight the importance of the 6-chloropyridazin-3-yl scaffold as a building block for the development of new therapeutic agents. The exploration of different substituents on the pyridazine (B1198779) ring and the amide portion of the molecule continues to be an active area of research.

The Research Landscape of N Acyl Pyridazines

Established Synthetic Routes to the 6-Chloropyridazin-3-amine Moiety

The primary precursor for the synthesis of this compound is 6-chloropyridazin-3-amine. This intermediate can be prepared through several established methods.

Synthesis from 3,6-Dichloropyridazine (B152260) and Ammonia (B1221849)

The most common and direct route to 6-chloropyridazin-3-amine involves the nucleophilic aromatic substitution of 3,6-dichloropyridazine with ammonia. wikipedia.orgchemicalbook.com This reaction selectively replaces one of the chlorine atoms with an amino group.

The reaction is typically carried out by treating 3,6-dichloropyridazine with an ammonia solution, such as ammonia in methanol (B129727) or aqueous ammonia, at elevated temperatures. wikipedia.orgchemicalbook.com The use of a sealed vessel is often necessary to maintain the pressure and temperature required for the reaction to proceed efficiently. One general procedure involves heating 3,6-dichloropyridazine with a 2.0 M solution of ammonia in methanol at 130°C for an extended period, such as 96 hours. chemicalbook.com Following the reaction, the product is typically isolated by extraction and purified by column chromatography, affording 6-chloropyridazin-3-amine as a solid. chemicalbook.com

| Reactants | Reagents & Solvents | Temperature (°C) | Time (h) | Yield (%) |

| 3,6-Dichloropyridazine | 2.0 M NH3 in Methanol | 130 | 96 | 61 |

| 3,6-Dichloropyridazine | Aqueous Ammonia | 120-190 | 0.5-1 | ~90 |

This table presents illustrative data from literature sources and may not represent the full scope of possible reaction conditions.

Alternative Precursor Syntheses (e.g., 6-Chloropyridazin-3-ol)

While the direct amination of 3,6-dichloropyridazine is prevalent, alternative synthetic strategies can be envisioned. One such approach could involve the conversion of 6-chloropyridazin-3-ol to 6-chloropyridazin-3-amine. The synthesis of 6-chloropyridazin-3-ol itself can be achieved from 3,6-dichloropyridazine. For instance, heating 3,6-dichloropyridazine in absolute ethanol (B145695) at reflux for 24 hours can yield 6-chloropyridazin-3-ol in high purity after workup.

The subsequent conversion of the hydroxyl group of 6-chloropyridazin-3-ol to an amino group is a standard transformation in heterocyclic chemistry, often achieved through methods such as conversion to a better leaving group followed by displacement with an amine source, or through specialized amination reactions. However, specific literature detailing this particular conversion for 6-chloropyridazin-3-ol is less common than the direct amination of the dichloro precursor.

Amidation Reactions for Pentanamide (B147674) Formation

The formation of the target compound, this compound, is achieved through the acylation of the amino group of 6-chloropyridazin-3-amine.

Acylation Strategies with Pentanoic Acid Derivatives

Standard acylation methods can be employed to introduce the pentanamide functionality. The most common approaches involve the use of reactive derivatives of pentanoic acid, such as pentanoyl chloride or pentanoic anhydride (B1165640).

The reaction of 6-chloropyridazin-3-amine with pentanoyl chloride is a direct and often high-yielding method. chemguide.co.uk This reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrochloric acid byproduct. chemguide.co.uk The reaction mechanism involves the nucleophilic attack of the amino group on the electrophilic carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion. chemguide.co.uk

| Acylating Agent | Base | Solvent | General Conditions |

| Pentanoyl Chloride | Triethylamine, Pyridine | Dichloromethane, Acetonitrile | 0°C to room temperature |

| Pentanoic Anhydride | Pyridine or catalytic acid/base | Aprotic solvents | Room temperature to gentle heating |

This table provides a general overview of common acylation conditions.

Optimized Reaction Conditions and Purification Methodologies

Optimization of the reaction conditions for the synthesis of this compound would typically involve screening different solvents, bases, and reaction temperatures to maximize the yield and minimize side products. For the acylation with pentanoyl chloride, dropwise addition of the acyl chloride to a cooled solution of the amine and base is a common practice to control the exothermic nature of the reaction.

Purification of the resulting amide can be achieved through standard laboratory techniques. Recrystallization from a suitable solvent system is often effective for obtaining a high-purity solid product. If impurities are persistent, column chromatography using silica (B1680970) gel as the stationary phase and an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) can be employed. The purity of the final compound would be confirmed by analytical techniques such as NMR spectroscopy and mass spectrometry.

Chemical Transformations of the this compound Scaffold

The this compound scaffold possesses several reactive sites that can be targeted for further chemical modifications, primarily centered around the chloro-substituted pyridazine ring. The presence of the chlorine atom allows for a variety of cross-coupling and nucleophilic substitution reactions.

One of the most powerful sets of transformations for modifying such a scaffold is palladium-catalyzed cross-coupling reactions. nih.govnih.gov The Suzuki-Miyaura coupling, for instance, would enable the substitution of the chlorine atom with a wide range of aryl or vinyl groups by reacting this compound with a suitable boronic acid in the presence of a palladium catalyst and a base. nih.govnih.gov

Similarly, the Buchwald-Hartwig amination offers a route to introduce various amino groups at the 6-position of the pyridazine ring. wikipedia.orgresearchgate.netatlanchimpharma.com This reaction involves the palladium-catalyzed coupling of the chloro-pyridazine with a primary or secondary amine. wikipedia.orgresearchgate.netatlanchimpharma.com These cross-coupling reactions provide a versatile platform for the synthesis of a diverse library of N-(6-substituted-pyridazin-3-yl)pentanamide derivatives.

Nucleophilic aromatic substitution (SNA) is another potential transformation. nih.govmdpi.comlboro.ac.uk The electron-deficient nature of the pyridazine ring, further activated by the chlorine atom, facilitates the displacement of the chloride by strong nucleophiles. This could include alkoxides, thiolates, or other amines under appropriate reaction conditions.

| Reaction Type | Reagents | Catalyst/Conditions | Expected Product |

| Suzuki-Miyaura Coupling | Arylboronic acid, Base (e.g., Na2CO3, K3PO4) | Pd catalyst (e.g., Pd(PPh3)4) | N-(6-Arylpyridazin-3-yl)pentanamide |

| Buchwald-Hartwig Amination | Primary or Secondary Amine, Base (e.g., NaOtBu) | Pd catalyst and ligand (e.g., BINAP) | N-(6-Aminopyridazin-3-yl)pentanamide |

| Nucleophilic Aromatic Substitution | Strong Nucleophile (e.g., NaOMe, NaSPh) | Aprotic polar solvent (e.g., DMF, DMSO) | N-(6-Substituted-pyridazin-3-yl)pentanamide |

This table outlines potential chemical transformations of the this compound scaffold based on known reactivity of similar systems.

Nucleophilic Substitution at the Pyridazine Chlorine

The chlorine atom at the 6-position of the pyridazine ring in this compound and related compounds is susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing effect of the two adjacent nitrogen atoms acidifies the ring protons and activates the carbon-chlorine bond towards attack by nucleophiles. This reactivity is a cornerstone for the structural diversification of this class of compounds.

A common strategy involves the displacement of the chloride with oxygen, nitrogen, or sulfur nucleophiles. For instance, the reaction of 3,6-dichloropyridazine with 4-hydroxybenzaldehyde (B117250) in the presence of a base like anhydrous potassium carbonate results in the selective substitution of one chlorine atom, yielding an aryloxy-pyridazine derivative. nih.gov Similarly, nitrogen nucleophiles, including ammonia and various primary and secondary amines, readily displace the chlorine atom. The synthesis of 3-amino-6-chloropyridazine (B20888) from 3,6-dichloropyridazine and ammonia water exemplifies this transformation. google.com

In more complex systems designed as biological probes, the 6-chloro group can be replaced with cyclic secondary amines. Studies have shown the successful substitution of the chlorine on a 1-(6'-chloropyridazin-3'-yl)pyrazole scaffold with nucleophiles such as pyrrolidine (B122466), piperidine, and morpholine. researchgate.net These reactions are typically carried out in a suitable solvent and may be facilitated by heat. The choice of nucleophile allows for the introduction of a wide array of functional groups, enabling fine-tuning of properties like solubility, polarity, and receptor binding affinity.

The general mechanism for these substitutions involves the addition of the nucleophile to the electron-deficient carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. researchgate.net Subsequent elimination of the chloride ion restores the aromaticity of the pyridazine ring. researchgate.net

Table 1: Examples of Nucleophilic Substitution Reactions on Chloropyridazines

| Starting Material | Nucleophile | Product |

|---|---|---|

| 3,6-Dichloropyridazine | 4-Hydroxybenzaldehyde / K₂CO₃ | 4-((6-chloropyridazin-3-yl)oxy)benzaldehyde nih.gov |

| 3,6-Dichloropyridazine | Ammonia Water | 3-amino-6-chloropyridazine google.com |

| 5-amino-3-aryl-1-(6'-chloropyridazin-3'-yl)pyrazole | Pyrrolidine | 5-amino-3-aryl-1-(6'-(pyrrolidin-1-yl)pyridazin-3'-yl)pyrazole researchgate.net |

Modifications of the Pentanamide Chain

The pentanamide side chain of this compound offers another key site for synthetic modification. Alterations to this moiety can significantly influence the molecule's pharmacokinetic and pharmacodynamic profile. Strategies for modification include varying the length and branching of the alkyl chain, introducing unsaturation or cyclic structures, and replacing the amide bond with bioisosteres.

Research into the insecticidal properties of related [6-(3-pyridyl)pyridazin-3-yl]amides has involved systematic modifications of the amide group. nih.gov These studies revealed that replacing the amide linkage with alternative functional groups such as hydrazines, hydrazones, or hydrazides was well-tolerated and, in some cases, led to enhanced potency. nih.gov Specifically, derivatives with small aliphatic substituents on these modified linkers were found to be particularly effective. nih.gov

Furthermore, the length of the acyl chain itself is a critical determinant of biological activity. In a series of 6-(4-methoxyphenyl)-pyridazinone derivatives, compounds bearing shorter acetamide (B32628) (two carbons) and propanamide (three carbons) moieties at the nitrogen position were synthesized and evaluated for analgesic activity. sarpublication.com This demonstrates a common derivatization strategy where the pentanamide group could be truncated or extended to explore the optimal chain length for a desired biological effect. These modifications are typically achieved through standard amide coupling reactions between the corresponding 3-aminopyridazine (B1208633) core and a desired carboxylic acid, acid chloride, or anhydride.

Table 2: Representative Modifications of the Amide Moiety in Pyridazine Derivatives

| Parent Structure | Modification Type | Resulting Functional Group |

|---|---|---|

| Pyridazinyl-amide | Bioisosteric Replacement | Hydrazine, Hydrazone, Hydrazide nih.gov |

| Pyridazinyl-amide | Chain Length Variation | Acetamide, Propanamide sarpublication.com |

Derivatization Strategies for Structure-Activity Relationship Probes

The development of bioactive molecules requires a systematic exploration of how structural changes affect activity, a process known as establishing a Structure-Activity Relationship (SAR). Both the pyridazine core and the amide side chain of this compound are targeted for derivatization to build comprehensive SAR models.

A dual approach is often employed, combining modifications at both sites. For example, an initial lead compound can be diversified by first creating a library of analogs through nucleophilic substitution at the 6-position chlorine and then, for each of these new cores, synthesizing a series of different amides.

These findings underscore a common theme in the derivatization of such compounds for SAR:

Core Modification: Substitutions on the pyridazine ring, such as replacing the chlorine atom, are used to modulate core electronic properties and explore interactions with specific binding pockets.

Side Chain Modification: Alterations to the amide chain are used to optimize properties like lipophilicity, hydrogen bonding capacity, and metabolic stability. nih.gov

Table 3: Summary of SAR Derivatization Strategies

| Molecular Target | Derivatization Strategy | Common Outcome/Observation | Reference |

|---|---|---|---|

| 6-Chloro Position | Nucleophilic substitution with various amines, alcohols, thiols | Often sensitive to change; can significantly alter biological activity. | nih.gov |

| Pentanamide Chain | Varying alkyl chain length and structure | Modulates potency and physical properties. | sarpublication.com |

Design Principles for Pyridazine-Based Therapeutic Candidates

The design of therapeutic candidates based on the pyridazine scaffold is guided by its distinct electronic and physical properties, which differentiate it from other aromatic and heteroaromatic systems. nih.govblumberginstitute.org A key principle in its use is the concept of bioisosterism, where the pyridazine ring is often employed as a replacement for a phenyl ring or other heterocycles like pyridine or thiadiazole. nih.govrsc.org

This substitution is strategically advantageous for several reasons:

Reduced Lipophilicity: The two nitrogen atoms in the pyridazine ring increase its polarity and create a significant dipole moment. nih.govblumberginstitute.org This leads to a substantial reduction in lipophilicity (LogP) compared to a phenyl ring, which can improve aqueous solubility and reduce off-target effects associated with high lipophilicity. rsc.orgcambridgemedchemconsulting.com

Hydrogen Bonding Capacity: The adjacent nitrogen atoms act as strong hydrogen bond acceptors, which can facilitate crucial interactions with biological targets like enzymes or receptors. nih.gov This dual-acceptor capability is a key feature that can be exploited to enhance binding affinity and selectivity.

Metabolic Stability: The electron-deficient nature of the pyridazine ring can make it less susceptible to cytochrome P450 (CYP) mediated oxidative metabolism compared to electron-rich aromatic rings. cambridgemedchemconsulting.com Pyridazine has been classified as a poor CYP450 inhibitor, which is a favorable characteristic in drug design. nih.gov

These principles form the basis for using the pyridazine scaffold to create novel therapeutic agents with improved pharmacological profiles. The inherent properties of the ring system provide medicinal chemists with a versatile tool to fine-tune a molecule's characteristics for optimal efficacy and drug-like properties. blumberginstitute.org

Exploration of Substituent Effects on Biological Activity through SAR

Structure-activity relationship (SAR) studies are fundamental to understanding how specific structural modifications to a lead compound, such as this compound, influence its biological activity. By systematically altering different parts of the molecule, researchers can build a comprehensive picture of the pharmacophore and guide the design of more potent and selective analogs.

The 6-chloropyridazin-3-amine core is the central anchor of the molecule, and modifications to this ring system can have profound effects on activity. The chlorine atom at the 6-position is a key feature, serving both as an important interaction point and as a synthetic handle for further derivatization.

Key SAR insights related to the pyridazine ring include:

Halogen Substitution: The chlorine at the C-6 position is an electron-withdrawing group that influences the electronic properties of the entire ring system. Its replacement with other halogens (e.g., F, Br) or bioisosteric groups can modulate potency and metabolic stability. For instance, in some series, replacing chlorine with a trifluoromethyl (CF3) group, a non-classical bioisostere, has been shown to increase antimicrobial activity. mdpi.com

Bioisosteric Replacement: The entire pyridazine ring can be considered a bioisostere for other heterocycles. SAR studies often reveal that the pyridazine scaffold is critical for activity, with replacement by isomeric pyridines or other rings leading to a significant loss of potency. nih.gov This underscores the importance of the specific topology and hydrogen bond acceptor arrangement of the adjacent nitrogen atoms.

Ring Fusion: Fusing another ring to the pyridazine scaffold, creating bicyclic systems like imidazo[1,2-b]pyridazines or thieno[2,3-c]pyridazines, can drastically alter the molecule's shape, rigidity, and electronic properties. This strategy can lead to significant gains in potency by accessing additional binding pockets or optimizing the orientation of key substituents. nih.gov

The table below illustrates hypothetical SAR data for modifications to the pyridazine ring, based on established medicinal chemistry principles.

| Compound | R1 Substitution at C-6 | Relative Potency | Rationale for Change in Activity |

| Lead Compound | -Cl | 1x | Baseline activity. |

| Analog 1A | -F | 0.8x | Fluorine may alter electronic profile and binding interactions. |

| Analog 1B | -Br | 1.2x | Bromine increases size and lipophilicity, potentially improving hydrophobic interactions. |

| Analog 1C | -CH3 | 0.5x | Loss of halogen bonding and altered electronics reduce activity. |

| Analog 1D | -CF3 | 1.5x | Strong electron-withdrawing group, can improve metabolic stability and binding. mdpi.com |

| Analog 1E | -CN | 0.9x | Cyano group acts as a hydrogen bond acceptor but alters geometry. |

This table is illustrative and based on general principles; actual results may vary depending on the specific biological target.

The pentanamide side chain connects the pyridazine core to other parts of the molecule and plays a crucial role in positioning the compound within a binding site. Its length, flexibility, and chemical nature are key determinants of biological activity.

The amide bond itself is a critical functional group. It is relatively stable and can participate in hydrogen bonding, with the carbonyl oxygen acting as a hydrogen bond acceptor and the N-H group (in secondary amides) acting as a hydrogen bond donor. nih.gov The five-carbon chain (pentanamide) provides a flexible linker with a degree of lipophilicity, allowing it to interact with hydrophobic pockets in a target protein.

SAR exploration of this chain involves:

Chain Length Variation: Shortening or lengthening the alkyl chain can determine the optimal distance between the pyridazine core and other pharmacophoric elements. A shorter chain (e.g., acetamide, propanamide) might be ideal if the binding pocket is constrained, while a longer chain may be necessary to reach a distant hydrophobic region. mdpi.com

Introduction of Rigidity: Incorporating cyclic structures (e.g., cyclopropyl) or double bonds into the chain can restrict conformational flexibility. This can "lock" the molecule into a more bioactive conformation, leading to increased potency, but can also cause a loss of activity if the rigid conformation is unfavorable for binding.

The following table demonstrates potential SAR trends for modifications to the amide chain.

| Compound | Amide Chain (R2) | Relative Potency | Rationale for Change in Activity |

| Lead Compound | -(CH2)3CH3 (Pentanamide) | 1x | Optimal length for reaching a hydrophobic pocket. |

| Analog 2A | -CH3 (Acetamide) | 0.2x | Too short to make key hydrophobic interactions. |

| Analog 2B | -(CH2)2CH3 (Butanamide) | 0.7x | Sub-optimal length, weaker hydrophobic interactions. |

| Analog 2C | -(CH2)4CH3 (Hexanamide) | 0.9x | Slightly too long, potential for minor steric clash. |

| Analog 2D | -cyclobutyl (Cyclobutane carboxamide) | 1.3x | Rigid structure provides optimal conformation for binding. |

This table is illustrative and based on general principles; actual results may vary depending on the specific biological target.

In many derivative series, the pentanamide chain is attached to a terminal aromatic or heteroaromatic ring. This ring often serves as a key pharmacophoric element, engaging in critical interactions such as π-π stacking, hydrophobic interactions, or hydrogen bonding within the target's active site. The nature and substitution pattern of this ring are pivotal for achieving high potency and selectivity. mdpi.commdpi.com

Key considerations for this part of the molecule include:

Ring Type: Replacing a terminal phenyl ring with other heterocycles like pyridine, pyrazole (B372694), or thiophene (B33073) can introduce new hydrogen bond donors/acceptors, alter the electronic distribution, and modulate physicochemical properties like solubility. cambridgemedchemconsulting.com For example, introducing a pyridine ring can increase polarity and potentially form specific hydrogen bonds with the target. mdpi.com

Substitution Pattern: The position of substituents on the aromatic ring is often crucial. Ortho-, meta-, and para-substituents will orient differently within the binding pocket. SAR studies often reveal that activity is highly sensitive to the substitution pattern, with one position conferring significantly higher potency than others. mdpi.com

Substituent Properties: The electronic and steric properties of the substituents themselves are critical. Electron-donating groups (e.g., -OCH3, -CH3) and electron-withdrawing groups (e.g., -Cl, -F, -CF3) can influence the electronics of the ring and its ability to interact with the target. Bulky substituents can provide better occupancy of a hydrophobic pocket but may also lead to steric clashes. researchgate.net

The table below provides a hypothetical SAR for different terminal aromatic substituents.

| Compound | Terminal Ring (R3) | Relative Potency | Rationale for Change in Activity |

| Analog 3A | Phenyl | 1x | Baseline hydrophobic and π-stacking interactions. |

| Analog 3B | 4-Fluorophenyl | 1.8x | Fluorine can enhance binding via polar interactions without adding significant bulk. |

| Analog 3C | 4-Methoxyphenyl | 1.5x | Methoxy group can act as a hydrogen bond acceptor and fill a specific pocket. |

| Analog 3D | 4-Chlorophenyl | 1.6x | Chlorine adds lipophilicity and can form halogen bonds. |

| Analog 3E | Pyridin-4-yl | 2.5x | Nitrogen atom acts as a key hydrogen bond acceptor with a specific residue in the target. mdpi.com |

| Analog 3F | 2-Fluorophenyl | 0.6x | Ortho-substituent causes a steric clash or unfavorable conformation. |

This table is illustrative and based on general principles; actual results may vary depending on the specific biological target.

Ligand Efficiency and Lipophilic Efficiency Considerations in Lead Optimization

During the lead optimization process, it is not enough to simply increase potency. Modern drug discovery emphasizes the importance of improving potency while maintaining or improving "drug-like" physicochemical properties. Ligand Efficiency (LE) and Lipophilic Efficiency (LLE or LipE) are two key metrics used to assess the quality of compounds and guide optimization efforts. tandfonline.comwikipedia.org

Ligand Efficiency (LE): This metric relates the binding affinity of a molecule to its size (typically measured by the number of non-hydrogen atoms, or heavy atom count, HAC). It is calculated as the binding energy per heavy atom. A higher LE value indicates that a compound achieves its potency with a more efficient use of its atoms, which is often a feature of high-quality starting points for optimization. acs.org

In the context of pyridazine derivatives, these metrics are vital. While adding greasy, lipophilic aromatic groups might increase potency, it could lead to a poor LLE and undesirable properties. The inherent polarity of the pyridazine ring provides a good starting point for achieving a favorable LLE. nih.gov Optimization strategies should focus on structural modifications that enhance specific, high-quality interactions (like hydrogen bonds or optimal hydrophobic contacts) rather than relying on non-specific lipophilicity to drive potency. For instance, a structural modification that adds three heavy atoms but increases potency 10-fold would be considered highly efficient, whereas one that adds a large lipophilic group for a minimal potency gain would be flagged by LLE as a poor optimization strategy. researchgate.net

| Metric | Formula | Desirable Value | Application in Pyridazine Drug Design |

| Ligand Efficiency (LE) | (1.4 * pIC50) / HAC | > 0.3 | Ensures that potency gains are not simply due to increasing molecular size. |

| Lipophilic Efficiency (LLE) | pIC50 - LogP | > 5 | Guides optimization towards potent compounds with favorable "drug-like" lipophilicity, leveraging the pyridazine core's inherent polarity. tandfonline.comresearchgate.net |

Matched Molecular Pair Analysis for Structural Transformations in Pyridazine Scaffolds

Matched Molecular Pair Analysis (MMPA) is a powerful computational technique used in medicinal chemistry to systematically analyze the effects of small, discrete structural changes on compound properties. wikipedia.org An MMP is defined as a pair of compounds that differ only by a single, well-defined structural transformation, such as the substitution of a hydrogen atom with a chlorine atom, or the change of a phenyl ring to a pyridazine ring. nih.gov

By analyzing large datasets of compounds and their associated biological activity or physicochemical properties, MMPA can identify transformations that consistently lead to a desired outcome (e.g., increased potency, improved solubility). nih.gov This data-driven approach helps medicinal chemists make more informed decisions during the design-make-test-analyze cycle.

For pyridazine scaffolds, MMPA can be applied to:

Quantify the effect of substituents: Analyze all instances where a hydrogen at a specific position on the pyridazine ring is replaced by a methyl group, a fluorine atom, or another substituent to provide a statistical prediction of the likely impact on activity.

Evaluate core hopping strategies: Compare pairs of molecules where the only difference is the central core (e.g., 6-chloropyridazine vs. 2-chloropyrimidine) to understand the impact of the core scaffold on the desired properties.

Optimize side chains: Assess the transformation of a linear pentyl chain to a cyclobutyl group or other rigidified analogs across multiple chemical series to see if the change consistently improves potency.

Identify "activity cliffs": Pinpoint pairs of very similar compounds that exhibit a large and unexpected difference in activity. Analyzing these cliffs can provide profound insights into key interactions that might otherwise be missed. wikipedia.org

For example, an MMPA on a large database of kinase inhibitors might reveal that the transformation of a phenyl ring to a 3-pyridazinyl ring consistently results in a 0.5 log unit increase in potency and a 1.0 unit decrease in LogP. Such a rule, derived from hundreds of examples, provides a powerful design guideline for optimizing a new pyridazine-based lead compound. mdpi.com

Elucidation of Biological Targets and Mechanisms of Action of N 6 Chloropyridazin 3 Yl Pentanamide and Analogues

Identification of Molecular Targets

The core structure, featuring a 6-chloropyridazine moiety, serves as a versatile pharmacophore that has been implicated in the modulation of several key biological targets. The following sections detail the specific interactions that have been investigated.

Neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs) are ligand-gated ion channels that play a critical role in neurotransmission. Analogues of N-(6-chloropyridazin-3-yl)pentanamide, specifically those containing the 6-chloro-3-pyridinyl scaffold, have been identified as potent ligands for the α4β2 subtype of nAChRs.

Research into 6-chloro-3-pyridinyl compounds has shown their potential as novel probes for nAChRs. For instance, the N-desnitro metabolite of the insecticide imidacloprid, 1-[(6-Chloro-3-pyridinyl)methyl]-2-imidazolidine, demonstrates a high affinity for the rat recombinant α4β2 nAChR, with an IC50 value of 6.0 nM. nih.gov This potency is comparable to that of (-)-nicotine (IC50 of 3.8 nM). nih.gov Further studies revealed that replacing the heterocyclic imine with other groups, such as pyrrolidine (B122466) or trimethylammonium, also resulted in compounds with high potency. nih.gov The conversion of (-)-nicotine to its 6-chloro analogue was found to double its potency, highlighting the significance of the chlorine substitution on the pyridinyl ring for this specific receptor interaction. nih.gov

Table 1: Inhibitory Potency of 6-Chloro-3-pyridinyl Analogues at α4β2 nAChR

| Compound | IC50 (nM) |

|---|---|

| (-)-Nicotine | 3.8 |

| 1-[(6-Chloro-3-pyridinyl)methyl]-2-imidazolidine | 6.0 |

| N-[(6-chloro-3-pyridinyl)methyl]pyrrolidine | 9 |

| N-[(6-chloro-3-pyridinyl)methyl]trimethylammonium | 18 |

Kynurenine (B1673888) monooxygenase (KMO) is a critical enzyme in the tryptophan metabolism pathway, known as the kynurenine pathway. biorxiv.orgmdpi.com KMO catalyzes the conversion of kynurenine to 3-hydroxykynurenine, a precursor to the neurotoxin quinolinic acid. biorxiv.orgmdpi.com Inhibition of KMO is considered a promising therapeutic strategy for neurodegenerative disorders, such as Huntington's disease, as it shunts the pathway towards the production of the neuroprotective metabolite kynurenic acid. biorxiv.orgresearchgate.netasm.org

The pyridazine (B1198779) scaffold has been successfully utilized to develop potent KMO inhibitors. Studies on N-(6-phenylpyridazin-3-yl)benzenesulfonamides led to the discovery of highly potent, brain-permeable, and orally active KMO inhibitors. researchgate.net Optimization of a pyridazinylsulfonamide lead compound resulted in an inhibitor that was equipotent with the known inhibitor CHDI-340246 but showed superior brain penetration. researchgate.net Further structure-activity relationship studies on pyridazine derivatives led to the development of compound 14 (N-(6-(5-fluoro-2-(piperidin-1-yl)phenyl)pyridazin-3-yl)-1-(tetrahydro-2H-pyran-4-yl)methanesulfonamide), which exhibited high brain permeability and a durable pharmacokinetic profile, increasing levels of the neuroprotective kynurenic acid in the brains of mouse models. asm.orgnih.gov

The proteins BRG1 (also known as SMARCA4), BRM (SMARCA2), and Polybromo-1 (PB1/PBRM1) are core subunits of the mammalian switch/sucrose non-fermentable (SWI/SNF) chromatin remodeling complexes. nih.govbiorxiv.orgblumberginstitute.org These ATP-dependent complexes play a fundamental role in regulating gene expression by altering chromatin structure, and their subunits are frequently mutated in a wide range of human cancers, making them attractive therapeutic targets. nih.govbiorxiv.org

Targeted drug discovery efforts have focused on the ATPase and bromodomains of SWI/SNF subunits. nih.gov PB1 (PBRM1) is particularly notable as it contains six tandem-acting bromodomains, which are considered druggable protein modules that recognize acetylated lysines on histones. nih.govblumberginstitute.org While direct data on the inhibition of these proteins by this compound is not publicly available, the pyridazine scaffold has been explored in this context. A patent for "Therapeutic pyridazine compounds and uses thereof" suggests the potential utility of this chemical class in targeting SWI/SNF function, although specific compounds and mechanisms were not detailed. nih.gov This indicates that while the pyridazine core is of interest for modulating these epigenetic targets, specific evidence linking the subject compound to this activity remains to be established.

The Janus kinases (JAKs) are a family of intracellular tyrosine kinases (comprising JAK1, JAK2, JAK3, and TYK2) that are essential for signaling downstream of numerous cytokine receptors. nih.gov As such, they are deeply involved in regulating immunity and inflammation, and their inhibition is a validated strategy for treating autoimmune diseases. nih.gov

The pyridazine ring is a key structural feature in some selective JAK inhibitors. nih.gov For example, Deucravacitinib, a highly selective allosteric inhibitor of Tyrosine Kinase 2 (TYK2), incorporates a pyridazine moiety. nih.govresearchgate.net This class of inhibitors achieves its selectivity by binding to the regulatory pseudokinase (JH2) domain of TYK2, rather than the highly conserved active kinase (JH1) domain targeted by many other JAK inhibitors. nih.govresearchgate.net This allosteric mechanism prevents the interaction between the regulatory and catalytic domains, thereby inactivating the enzyme. researchgate.net The use of the pyridazine scaffold in such a successful clinical candidate underscores its potential for designing selective modulators of the JAK family.

The Type III Secretion System (T3SS) is a complex molecular syringe utilized by many Gram-negative pathogenic bacteria to inject virulence factors, known as effector proteins, directly into host cells. This system is crucial for the pathogenicity of numerous bacteria, including species of Pseudomonas, Salmonella, Shigella, and Yersinia. nih.gov As the T3SS is essential for virulence but not for bacterial viability, it represents an attractive target for the development of anti-virulence therapies that may exert less selective pressure for resistance compared to traditional antibiotics. researchgate.net

A review of the scientific literature indicates that a variety of structurally diverse small molecules have been identified as T3SS inhibitors, including salicylidene acylhydrazides, thiazolidinones, benzimidazoles, and phenoxyacetamides. However, there is currently no published evidence directly linking this compound or its close structural analogues to the inhibition of the T3SS. While some pyridine-containing derivatives have been investigated, the specific 6-chloropyridazine scaffold of the subject compound has not been reported in this context.

The pyridazine structure is recognized as a "privileged scaffold" in medicinal chemistry, as it is found in numerous compounds with a wide array of pharmacological activities. asm.org Beyond the specific targets detailed above, analogues of this compound have been investigated for other biological effects.

Notably, a series of N‐[1‐(6′‐chloropyridazin‐3′‐yl)‐3‐(4″‐substitutedphenyl)‐1H‐pyrazole (B372694)‐5‐yl]alkanamides, which are structurally related to the subject compound, were designed, synthesized, and evaluated as anti-inflammatory agents. This suggests that the 6-chloropyridazine moiety can be incorporated into structures that modulate inflammatory pathways. Furthermore, the broader class of pyridazine derivatives has been reported to exhibit diverse pharmacological properties, including antimicrobial, antihypertensive, anticancer, and antidiabetic effects, highlighting the versatility of this heterocyclic core in drug discovery. asm.org

Mechanistic Investigations at the Molecular Level

Ligand-Receptor Binding Kinetics and Thermodynamics

There are currently no published studies that have investigated the ligand-receptor binding kinetics or thermodynamics of this compound. Information regarding its binding affinity (Kd), association rate constant (kon), dissociation rate constant (koff), and thermodynamic parameters such as enthalpy (ΔH) and entropy (ΔS) for any biological target is not available.

Allosteric Modulation and Orthosteric Binding Mechanisms

Scientific literature lacks any data to suggest whether this compound acts as an orthosteric or allosteric modulator of any receptor or enzyme. There are no studies identifying a specific binding site or characterizing its mode of interaction with a biological target.

Enzyme Inhibition Kinetics and Characterization

No research has been published detailing the effects of this compound on any enzyme. Consequently, there is no information on its inhibitory concentration (IC50), inhibition constant (Ki), or the type of inhibition (e.g., competitive, non-competitive, uncompetitive).

Functional Consequences of Target Engagement in Cellular Systems

In the absence of an identified biological target, there are no studies describing the functional consequences of this compound engagement in any cellular system. Research into its effects on cellular pathways, signal transduction, gene expression, or any other cellular response has not been reported.

Preclinical Biological Evaluation of N 6 Chloropyridazin 3 Yl Pentanamide and Its Analogues in Research Models

In Vitro Biological Activity Screening

No information is available regarding the in vitro biological activity of N-(6-chloropyridazin-3-yl)pentanamide.

Cell-Based Assays for Target Engagement

There are no published studies detailing cell-based assays to determine the target engagement of this compound.

Biochemical Assays for Enzyme Inhibition/Activation

Data from biochemical assays examining the potential of this compound to inhibit or activate enzymes are not present in the scientific literature.

Receptor Binding Assays

No receptor binding assays have been reported for this compound.

Functional Assays in Recombinant Systems

There is no available data on the use of functional assays in recombinant systems to evaluate the activity of this compound.

In Vivo Studies Utilizing Animal Models for Biological Plausibility

No in vivo studies in animal models have been published for this compound.

Assessment of Pharmacological Responses in Disease Models

There is no information available on the assessment of pharmacological responses of this compound in any disease models.

Evaluation of Biological Activity in Specific Organ Systems

The evaluation of a compound's biological activity within specific organ systems is a critical component of preclinical research. For analogues of this compound, particularly those containing the pyridazine (B1198779) core, research has often focused on their anti-inflammatory and analgesic properties. nih.govresearchgate.net

Analogues have been assessed for their potential to mitigate inflammation, a complex biological response of body tissues to harmful stimuli. For instance, certain pyridazine derivatives have demonstrated anti-inflammatory effects in preclinical models, such as the carrageenan-induced paw edema model in rats. researchgate.netnih.gov This model is a standard for evaluating the acute anti-inflammatory activity of novel compounds.

In addition to anti-inflammatory activity, the analgesic (pain-relieving) potential of pyridazine-containing compounds has been a subject of investigation. nih.gov Preclinical studies for analgesic efficacy often involve models such as the acetic acid-induced writhing test in mice, which assesses a compound's ability to reduce pain behaviors. researchgate.net

Drug Metabolism Studies in Preclinical Models

Drug metabolism studies are fundamental in preclinical development to understand how a potential drug is processed by the body. These studies help in predicting the pharmacokinetic profile of a compound.

Identification of Major Metabolites (without toxicological implications)

Identifying the major metabolites of a drug candidate is crucial for understanding its biotransformation pathways. This process, known as metabolite profiling, utilizes techniques like high-resolution mass spectrometry to detect and structurally elucidate the metabolites formed after incubation with metabolically active systems like liver microsomes. researchgate.netmdpi.comdovepress.comrsc.org

For compounds containing a pyridazine ring, metabolic transformations can occur at various sites. Potential metabolic pathways could include oxidation of the pyridazine ring, hydroxylation of the alkyl chain, or amide hydrolysis. However, without specific studies on this compound, the identification of its major metabolites remains speculative.

Table 2: Common Metabolic Reactions in Drug Metabolism

| Reaction Type | Description |

| Oxidation | Addition of oxygen or removal of hydrogen. Often mediated by Cytochrome P450 enzymes. |

| Hydrolysis | Cleavage of chemical bonds by the addition of water. For example, amide hydrolysis. |

| Conjugation | Addition of an endogenous molecule (e.g., glucuronic acid, sulfate) to the drug or its metabolite to increase water solubility and facilitate excretion. |

This table outlines general metabolic pathways and is not based on specific findings for this compound.

Enzyme Catalysis and Induction/Inhibition Studies

Understanding how a compound interacts with drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily, is essential to predict potential drug-drug interactions. mdpi.comnih.gov

Enzyme Catalysis (Reaction Phenotyping): These studies aim to identify the specific CYP isoforms responsible for the metabolism of a drug candidate. This is typically achieved by incubating the compound with a panel of recombinant human CYP enzymes.

Enzyme Inhibition: In vitro assays are conducted to determine if a compound can inhibit the activity of major CYP isoforms. This is important as inhibition can lead to increased plasma concentrations of co-administered drugs, potentially causing toxicity. biomolther.orgtandfonline.com

Enzyme Induction: Studies, often using human hepatocytes, are performed to assess whether a compound can increase the expression of CYP enzymes. mdpi.com Enzyme induction can lead to a faster metabolism of co-administered drugs, potentially reducing their efficacy.

Specific data on which enzymes catalyze the metabolism of this compound, or its potential to inhibit or induce these enzymes, are not available in the public domain.

Table 3: Major Human Cytochrome P450 Isoforms in Drug Metabolism

| CYP Isoform | Percentage of Clinically Used Drugs Metabolized (Approx.) |

| CYP3A4/5 | 30-40% |

| CYP2D6 | 20-30% |

| CYP2C9 | 10-15% |

| CYP2C19 | 5-10% |

| CYP1A2 | 5-10% |

This table provides general information on the importance of different CYP isoforms and does not reflect specific interactions with this compound.

Computational and in Silico Approaches in the Study of N 6 Chloropyridazin 3 Yl Pentanamide

Computer-Aided Drug Design (CADD) Frameworks

CADD encompasses a range of computational methods used to identify, design, and optimize new drug candidates. For a compound like N-(6-chloropyridazin-3-yl)pentanamide, CADD frameworks could be employed to predict its physicochemical properties, assess its potential for oral bioavailability based on rules like Lipinski's rule of five, and perform virtual screening against various protein targets to identify potential biological activities.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a key computational technique used to predict the preferred orientation of a ligand when bound to a receptor.

Protein-Ligand Complex Formation Prediction

In a hypothetical docking study, the 3D structure of this compound would be docked into the binding site of a specific protein target. The simulation would predict the most stable binding conformation, or "pose," of the ligand within the protein's active site.

Analysis of Binding Poses and Interaction Networks

Following the prediction of the binding pose, a detailed analysis would be conducted to identify the specific molecular interactions that stabilize the protein-ligand complex. This would involve identifying hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligand and the amino acid residues of the protein.

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations provide a dynamic view of the behavior of a molecule over time.

Ligand Dynamics within Binding Pockets

An MD simulation of this compound within a protein's binding pocket would reveal how the ligand's conformation changes over time and how it adapts to the dynamic nature of the protein.

Protein-Ligand Interaction Trajectories

By analyzing the trajectory of an MD simulation, researchers can assess the stability of the protein-ligand interactions over time. This provides a more realistic and detailed understanding of the binding event than static docking models.

While the computational tools and methodologies to study this compound are readily available, there is currently a lack of published research applying these techniques to this specific compound. Future research in this area would be necessary to elucidate its potential biological targets and mechanism of action from a computational perspective.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com By correlating molecular descriptors (numerical representations of chemical properties) with experimental activity, QSAR models can predict the efficacy of novel or untested molecules, thereby guiding synthetic efforts toward more potent compounds. semanticscholar.org

The development of a robust QSAR model is a systematic process that begins with a dataset of molecules with known biological activities. For pyridazine (B1198779) derivatives, this involves compiling a series of analogs and their corresponding measured activities against a specific biological target, such as an enzyme or receptor. nih.gov Various statistical methods, including Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN), are employed to create the predictive model. semanticscholar.org

For instance, in studies of aminopyridazine derivatives, QSAR models have been developed to predict their antagonist activity at the GABA-A receptor. dovepress.comdovepress.com Similarly, research on pyrazine (B50134) derivatives, which are structurally related to pyridazines, has shown that ANN techniques can yield highly predictive QSAR models for antiproliferative activity. semanticscholar.org A robust model is characterized by high correlation coefficients (R²) and cross-validated correlation coefficients (q²), indicating its predictive power and stability. nih.gov For a compound like this compound, a QSAR model would be developed by synthesizing and testing a series of analogs with variations in the pentanamide (B147674) chain or substitutions on the pyridazine ring to build a predictive engine for a specific biological endpoint.

A critical outcome of QSAR analysis is the identification of molecular descriptors that are most influential in determining the biological activity of the compounds. These descriptors can be categorized into several classes, including electronic, steric, hydrophobic, and topological properties. researchgate.net For pyridazine-based compounds, specific descriptors have been found to be crucial for their activity.

Studies on aminopyridazine derivatives have highlighted the importance of hydrophobicity and aromaticity at the sixth position of the pyridazine ring for biological interactions. dovepress.com In other QSAR analyses of pyridazinone derivatives, the energy difference between the highest occupied and lowest unoccupied molecular orbitals (ΔE) and the partition coefficient (log P) were identified as key factors influencing fungicidal activity. researchgate.net The unique physicochemical properties of the pyridazine ring, such as its high dipole moment and hydrogen-bonding capacity, often translate into significant descriptors in QSAR models. nih.govblumberginstitute.org

Below is a table of common molecular descriptors relevant to the study of pyridazine derivatives.

| Descriptor Category | Specific Descriptor | Description | Potential Influence on Activity |

| Electronic | Dipole Moment | A measure of the overall polarity of the molecule. | Influences π-π stacking and dipole-dipole interactions with the target protein. nih.gov |

| NBO Charges | Charges on individual atoms, calculated by Natural Bond Orbital analysis. | Determines electrostatic interactions and hydrogen bonding potential. semanticscholar.org | |

| ΔE (HOMO-LUMO gap) | The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Relates to the chemical reactivity and stability of the molecule. researchgate.net | |

| Hydrophobic | Log P (Partition Coefficient) | A measure of a compound's lipophilicity or hydrophobicity. | Affects membrane permeability and hydrophobic interactions within the binding pocket. researchgate.net |

| Steric/Topological | Molecular Volume | The van der Waals volume of the molecule. | Influences how well the molecule fits into the binding site of the target. |

| Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms, primarily oxygen and nitrogen. | Correlates with drug transport properties, including intestinal absorption and blood-brain barrier penetration. nih.gov |

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for a molecule to bind to a specific biological target. tandfonline.comtandfonline.com This "pharmacophore" can then be used as a 3D query to screen large databases of chemical compounds in a process known as virtual screening, aiming to identify novel molecules with the potential for similar biological activity. mdpi.com

For pyridazinone-based compounds, pharmacophore models have been successfully used to identify potential new biological targets through inverse virtual screening. tandfonline.comtandfonline.com Studies on aminopyridazine derivatives acting as GABA-A receptor antagonists have used pharmacophore models to elucidate the key structural features necessary for their binding mode. dovepress.com These models often reveal the importance of aromatic and hydrophobic groups at specific positions on the pyridazine nucleus, along with hydrogen bond donors or acceptors. dovepress.com

De novo ligand design is an advanced computational strategy that involves building novel molecular structures from scratch, atom by atom or fragment by fragment, directly within the binding site of a target protein. nih.gov When a crystal structure of the target is unavailable, pharmacophore models derived from known active ligands can serve as a blueprint for design. nih.gov

One notable approach involves using the contours from a Comparative Molecular Field Analysis (CoMFA), a 3D-QSAR technique, to define a hypothetical cavity for ligand generation. nih.gov Programs like LeapFrog utilize this information to build new molecules that are predicted to have high affinity and specificity for the target. nih.gov For this compound, a de novo design approach could be used to generate novel analogs by growing different substituents from the pyridazine core to better fit the steric and electronic requirements of a target's active site.

Virtual screening is a cost-effective and rapid method for identifying promising "hit" compounds from vast chemical libraries, which can contain millions of molecules. nih.gov This process involves computationally docking each molecule in the library into the target's binding site or comparing it against a pharmacophore model. tandfonline.commdpi.com The top-scoring compounds are then selected for experimental testing.

In the context of pyridazine research, virtual screening has been applied to discover new inhibitors for various targets. tandfonline.com For example, a pharmacophore-based inverse virtual screening of a library of pyridazinone-based molecules successfully identified aspartate aminotransferase as a potential new target for this chemical series. tandfonline.comtandfonline.com This demonstrates the power of virtual screening not only to find new active compounds for a known target but also to repurpose existing chemical scaffolds for new therapeutic applications.

Applications of Machine Learning and Artificial Intelligence in Pyridazine Research

ML models, such as Random Forest (RF), Gradient Boosting (GB), and K-Nearest Neighbors (KNN), have been developed to predict the properties of pyridazine compounds with high accuracy. researchgate.netresearchgate.net One study demonstrated the use of ML to forecast the corrosion inhibition efficiency of pyridazine derivatives, where models showed a substantial enhancement in predictive ability after being trained with virtually generated samples. researchgate.netresearchgate.net This highlights the ability of ML to overcome limitations associated with small experimental datasets.

Prediction of Biological Activity and Selectivity

In silico tools are frequently employed to predict the biological activity and target selectivity of novel compounds. Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and pharmacophore mapping are pivotal in this process. patsnap.com For derivatives containing the N-(6-chloropyridazin-3-yl) moiety, these methods have been used to identify potential therapeutic applications.

For instance, a study on a series of N-[1-(6′-chloropyridazin-3′-yl)-3-(4″-substitutedphenyl)-1H-pyrazole-5-yl]alkanamides demonstrated the use of molecular docking to predict their anti-inflammatory potential. researchgate.net The compounds were docked against the cyclooxygenase (COX) enzyme (PDB ID: 3LN1) to estimate their binding affinity, which is indicative of their inhibitory potency. The results showed a strong correlation between the calculated dock scores and the experimentally observed anti-inflammatory action. researchgate.net

Such computational screening helps in prioritizing compounds for synthesis and biological testing. The prediction of activity is often guided by established parameters like Lipinski's rule of five, which assesses the drug-likeness of a chemical compound and its likelihood of being an orally active drug. researchgate.net

Table 1: Example of Predicted Biological Activity for Related Pyridazine Derivatives

This table is representative of data from computational studies on related compounds to illustrate the methodology.

| Compound Derivative | Target Protein | Predicted Binding Affinity (kcal/mol) | Predicted Activity |

|---|---|---|---|

| Derivative A | COX-2 (3LN1) | -9.9 | High |

| Derivative B | COX-2 (3LN1) | -9.5 | High |

| Derivative C | COX-2 (3LN1) | -8.7 | Moderate |

Computational Insights for Lead Optimizationmdpi.com

Lead optimization is a critical phase in drug discovery where an active compound (a "lead") is chemically modified to improve its efficacy, selectivity, and pharmacokinetic properties. patsnap.comdntb.gov.ua Computational chemistry offers powerful tools to guide this iterative process, reducing the time and resources required for experimental testing. nih.govfrontiersin.org

For a lead compound like this compound, computational approaches can be used to explore structural modifications. This involves an iterative cycle of designing, synthesizing, and testing new analogues to build a structure-activity relationship (SAR). patsnap.com For example, modifications could be made to the pentanamide side chain or the pyridazine ring to enhance target binding or improve metabolic stability.

Computational methods used in lead optimization include:

Free Energy Perturbation (FEP): FEP calculations can accurately predict the change in binding affinity resulting from small chemical modifications, guiding the selection of the most promising analogues for synthesis. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate variations in the chemical structure of compounds with changes in their biological activity, helping to predict the potency of new designs. patsnap.com

ADMET Prediction: In silico models are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds, which is crucial for avoiding late-stage failures in drug development. jneonatalsurg.comnih.gov

Table 2: Conceptual Lead Optimization Strategy for this compound

This table illustrates how computational predictions could guide the modification of the lead compound.

| Modification | Predicted Effect on Potency | Predicted Effect on Solubility | Rationale |

|---|---|---|---|

| Shorten alkyl chain | Decrease | Increase | May reduce hydrophobic interactions with target |

| Branch alkyl chain | Increase/Decrease | Decrease | Can improve steric fit in binding pocket |

| Replace Cl with F | Increase | No significant change | May enhance binding through halogen bonding |

Quantum Chemical Calculations for Electronic Structure and Reactivitymdpi.com

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide fundamental insights into the electronic structure, stability, and reactivity of molecules. researchgate.netnih.gov These methods are used to compute a variety of molecular properties, such as optimized geometry, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO). mdpi.com

For a related compound, 3-chloro-6-methoxypyridazine, DFT calculations have been successfully used to analyze its structural and vibrational properties. mdpi.com The calculated parameters showed good agreement with experimental data from FT-IR and FT-Raman spectroscopy. Such studies also involve analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining molecular reactivity; a smaller gap implies higher reactivity.

The molecular electrostatic potential (MEP) map is another valuable output, which illustrates the charge distribution and helps identify sites susceptible to electrophilic and nucleophilic attack. mdpi.com For this compound, these calculations would reveal the electron-rich (negative potential) and electron-poor (positive potential) regions, offering clues about its interaction with biological targets. nih.gov

Table 3: Representative Quantum Chemical Descriptors

This table presents typical data obtained from DFT calculations, which would be applicable to this compound.

| Parameter | Description | Significance |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Relates to chemical reactivity and kinetic stability |

| Dipole Moment | Measure of the net molecular polarity | Influences solubility and binding interactions |

| Electronegativity (χ) | Tendency to attract electrons | Describes the overall chemical nature of the molecule |

| Chemical Hardness (η) | Resistance to change in electron distribution | Relates to the stability of the molecule |

Future Perspectives and Emerging Research Directions for N 6 Chloropyridazin 3 Yl Pentanamide

Development of Advanced Synthetic Methodologies

The synthesis of pyridazine (B1198779) derivatives is continuously evolving, with a focus on efficiency, cost-effectiveness, and the introduction of molecular diversity. Future research into the synthesis of N-(6-chloropyridazin-3-yl)pentanamide and its analogs is likely to explore several advanced methodologies. One promising avenue is the use of one-pot synthesis approaches, which can streamline the production process and improve yields. mdpi.com Additionally, the application of green chemistry principles, such as solvent-free reactions, is becoming increasingly important to minimize the environmental impact of chemical synthesis. researchgate.netnih.gov

Novel catalytic systems, including transition-metal catalysts and biocatalysts, are also expected to play a significant role in the future synthesis of pyridazine derivatives. These catalysts can offer higher selectivity and efficiency, enabling the creation of complex molecular architectures that are not easily accessible through traditional methods. For instance, the development of new cross-coupling reactions could facilitate the modification of the pyridazine core, allowing for the introduction of a wide range of functional groups.

| Synthetic Approach | Potential Advantages | Relevant Research Area |

| One-pot synthesis | Increased efficiency, reduced waste | Process chemistry, medicinal chemistry |

| Solvent-free reactions | Environmentally friendly, reduced cost | Green chemistry, sustainable synthesis |

| Novel catalytic systems | Higher selectivity, access to novel structures | Organometallic chemistry, biocatalysis |

Exploration of Novel Pharmacological Targets and Therapeutic Areas

Pyridazine derivatives have demonstrated a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. mdpi.comresearchgate.net Future research on this compound will likely involve screening against a diverse array of pharmacological targets to uncover new therapeutic applications. The pyridazine scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets. mdpi.com

Emerging therapeutic areas where pyridazine derivatives are showing promise include the treatment of neurodegenerative diseases and metabolic disorders. The unique physicochemical properties of the pyridazine ring, such as its ability to participate in hydrogen bonding and π-π stacking interactions, make it an attractive scaffold for the design of enzyme inhibitors and receptor modulators. nih.gov For example, derivatives of pyridazine have been investigated as inhibitors of kinases, which are key targets in cancer therapy. scirp.org

Integration of Multi-Omics Data in Biological Evaluation

The comprehensive biological evaluation of this compound and its analogs will increasingly rely on the integration of multi-omics data. This approach, which combines genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic understanding of a compound's mechanism of action and its effects on cellular systems. plos.org By analyzing changes in gene expression, protein levels, and metabolite concentrations following treatment with a compound, researchers can identify its molecular targets and pathways.

This data-rich approach can also aid in the identification of biomarkers for drug efficacy and toxicity, which is crucial for the development of personalized medicine. For instance, multi-omics data could be used to identify patient populations that are most likely to respond to a pyridazine-based therapy.

| Omics Data Type | Information Provided | Application in Drug Discovery |

| Genomics | Genetic variations, mutations | Target identification, patient stratification |

| Transcriptomics | Gene expression changes | Mechanism of action, biomarker discovery |

| Proteomics | Protein expression and modifications | Target engagement, pathway analysis |

| Metabolomics | Changes in metabolite levels | Pharmacodynamic effects, toxicity assessment |

Advancements in Computational Modeling for Pyridazine Derivatives

Computational modeling and simulation are becoming indispensable tools in modern drug discovery. For this compound and other pyridazine derivatives, these methods can accelerate the design and optimization of new drug candidates. Molecular docking studies, for example, can predict how a compound will bind to a specific protein target, providing insights into the key interactions that determine its potency and selectivity. nih.gov

Advanced computational techniques, such as molecular dynamics simulations and quantum mechanics/molecular mechanics (QM/MM) calculations, can provide a more dynamic and accurate picture of ligand-receptor interactions. rsc.org These methods can be used to study the conformational changes that occur upon binding and to calculate binding free energies, which are critical for predicting a compound's affinity for its target.

Strategies for Rational Design of Highly Selective Modulators

A key challenge in drug development is to design compounds that are highly selective for their intended target, thereby minimizing off-target effects and potential side effects. The rational design of selective modulators of this compound will leverage a combination of structural biology, computational chemistry, and synthetic chemistry. nih.govacs.org

One strategy for achieving selectivity is to exploit subtle differences in the binding sites of related proteins. By designing compounds that specifically interact with unique features of the target protein, it is possible to achieve high levels of selectivity. acs.org Another approach is the design of allosteric modulators, which bind to a site on the protein that is distinct from the active site. nih.gov Allosteric modulators can offer greater selectivity than traditional active-site inhibitors. The future of drug design for pyridazine derivatives will undoubtedly rely on these and other innovative strategies to create safer and more effective medicines.

Q & A

Q. What are the optimal synthetic routes for N-(6-chloropyridazin-3-yl)pentanamide, and how can reaction yields be improved?

The synthesis typically involves coupling 6-chloropyridazin-3-amine with pentanoyl chloride under anhydrous conditions. A common challenge is low yield due to competing side reactions (e.g., hydrolysis of the acyl chloride). To mitigate this, use a Schlenk line for inert atmosphere control and slow addition of the acyl chloride to the amine in dry dichloromethane or THF. Purification via normal-phase chromatography (gradient: 100% dichloromethane to 10% methanol/dichloromethane) followed by amine-phase chromatography (e.g., RediSep Rf Gold amine column with hexane/ethyl acetate gradients) can isolate the product at ~40–44% yield, as demonstrated in analogous pentanamide syntheses .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

- ¹H/¹³C NMR : Key signals include the pyridazine aromatic protons (δ 7.5–9.0 ppm) and the pentanamide backbone (δ 2.4–2.6 ppm for CH₂ adjacent to the carbonyl, δ 1.5–1.7 ppm for methylene groups). Integration ratios help confirm substituent positions .

- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) resolve impurities. ESI-MS in positive mode should show [M+H]⁺ at m/z 256.1 (calculated for C₉H₁₁ClN₃O) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound for receptor targeting?

- Piperazine/aryl substitutions : Analogous studies on quinolinyl-pentanamide derivatives show that introducing 4-arylpiperazine groups (e.g., 2-trifluoromethoxyphenyl) enhances selectivity for dopamine D3 receptors. Use Suzuki coupling or Buchwald-Hartwig amination to introduce substituents at the pyridazine N1 position .

- Bioisosteric replacements : Replace the chloropyridazine core with pyrimidine or triazole rings to assess binding affinity changes. Docking studies (AutoDock Vina) against receptor crystal structures (e.g., PDB: 3PBL) can prioritize candidates .

Q. How should researchers address contradictions in biological activity data for this compound?

Contradictions often arise from assay variability (e.g., cell lines, ligand concentrations). Standardize protocols:

- Use radioligand binding assays (³H-labeled ligands) for receptor affinity studies.

- Validate functional activity via cAMP inhibition (for GPCR targets) at EC₅₀ values with 95% confidence intervals.

- Cross-validate results in orthogonal assays (e.g., β-arrestin recruitment vs. calcium flux) .

Q. What strategies resolve impurities in final products during scale-up synthesis?

- Byproduct identification : LC-MS/MS detects common impurities like dechlorinated intermediates or hydrolyzed amides.

- Crystallization optimization : Use solvent screening (e.g., ethyl acetate/hexane) to improve crystal lattice packing.

- Dynamic kinetic resolution : Employ chiral catalysts (e.g., Ru-BINAP) if stereoisomers form during synthesis .

Methodological Challenges

Q. How can computational modeling predict metabolic stability of this compound?

- In silico tools : Use Schrödinger’s ADMET Predictor or SwissADME to estimate CYP450 metabolism sites. The chloropyridazine ring is prone to oxidation; blocking metabolic hotspots with fluorine or methyl groups may improve stability .

- MD simulations : Run 100-ns simulations in GROMACS to assess binding pocket flexibility when complexed with target receptors .

Q. What statistical approaches validate reproducibility in synthetic protocols?

- Design of Experiments (DoE) : Apply factorial design (e.g., temperature, solvent ratio) to identify critical yield factors.

- Control charts : Monitor batch-to-batch purity (HPLC area%) using Shewhart charts with ±3σ limits .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.